4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole
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Overview
Description
Scientific Research Applications
Antioxidant Properties and DFT Calculations
Research on pyrimidine derivatives, closely related to the thiazole compound of interest, has explored their synthesis, characterization, and antioxidant properties. Density Functional Theory (DFT) calculations have been utilized to investigate these compounds as potential corrosion inhibitors. The study found some derivatives to be effective in scavenging radicals, comparing their activity with standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).
Corrosion Inhibition
A study on benzimidazole derivatives, which share a structural motif with thiazole compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic conditions. These findings were supported by electrochemical and quantum chemical analyses, showcasing the potential of these compounds in protecting metals from corrosion (Yadav et al., 2013).
Anti-inflammatory and Analgesic Activities
Celecoxib derivatives, which incorporate thiazole units, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have indicated that certain derivatives exhibit significant biological activities, underscoring the therapeutic potential of thiazole-based compounds (Küçükgüzel et al., 2013).
Synthesis Techniques and Characterizations
Research has also focused on the synthesis and characterization of various thiazole derivatives, illustrating the diverse synthetic routes and applications of these compounds in different scientific domains. Studies have detailed the structural determination of new compounds, providing insights into their potential uses in developing new materials or drugs (Tozkoparan et al., 1999).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that (thio)urea derivatives, which share a similar structure, can activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s molecular weight is 28726 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist , playing an important role in the regulation of central inflammation and controlling brain inflammation process .
Safety and Hazards
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c1-12-17(28-18(24-12)14-7-4-3-5-8-14)13(2)25-27-19(26)15-9-6-10-16(11-15)20(21,22)23/h3-11H,1-2H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKBHAPTFFWHC-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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